Ethidium homodimer is a fluorescent compound widely used in biological research, particularly for assessing cell viability and apoptosis. It is a dimeric form of ethidium, an intercalating agent that binds to nucleic acids, and is primarily used in conjunction with other fluorescent dyes to differentiate between live and dead cells. Ethidium homodimer enters cells with compromised membranes, emitting red fluorescence upon binding to nucleic acids, while live cells are typically stained with green fluorescent dyes like calcein AM.
Ethidium homodimer is derived from ethidium bromide, a well-known DNA intercalator. It is classified as a fluorescent dye and is commonly utilized in molecular biology applications, particularly in assays that require the detection of cell viability based on membrane integrity.
The synthesis of ethidium homodimer involves the reaction of ethidium bromide with various reagents to form the dimeric compound. The following general steps outline the synthesis process:
The specific conditions and reagents can vary based on the desired purity and yield of the final product .
Ethidium homodimer has a complex molecular structure characterized by two ethidium units linked together. Its chemical formula is , and its molecular weight is approximately 454.57 g/mol. The structure features:
The absorption maximum occurs around 528 nm when bound to DNA, while its emission maximum is at approximately 617 nm .
Ethidium homodimer primarily participates in fluorescence-based reactions when interacting with nucleic acids. Key reactions include:
These reactions are fundamental in assays designed to assess cell viability, where live cells exhibit minimal fluorescence due to intact membranes, while dead cells show significant red fluorescence due to compromised membranes allowing dye entry .
The mechanism of action of ethidium homodimer involves:
This dual-staining approach allows for rapid assessment of cell viability in various experimental settings .
Ethidium homodimer exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in cell biology and molecular diagnostics .
Ethidium homodimer is widely used in scientific research for several applications:
Ethidium homodimer (EthD; 5,5'-diazadecamethylene)bis(3,8-diamino-6-phenylphenanthridinium) cation) binds double-stranded DNA (dsDNA) through bis-intercalation, where each phenanthridinium unit inserts between adjacent base pairs. This binding elongates the DNA helix by ~1.27 nm and induces significant unwinding (26° per bound homodimer), as confirmed by X-ray crystallography and NMR studies [1] [9]. The optimal linker length between the two ethidium moieties spans 4–5 base pairs (bp), enabling simultaneous insertion at two sites while minimizing DNA distortion [8] [9]. Molecular dynamics simulations reveal that intercalation occurs preferentially at CpG-rich regions due to favorable stacking energy and minor groove accessibility [1]. Unlike monomers (e.g., ethidium bromide), EthD’s dual intercalation significantly reduces dissociation kinetics, resulting in residence times exceeding several hours under physiological conditions [4] [9].
Table 1: Structural Features of Ethidium Homodimer-DNA Intercalation
Parameter | Value | Experimental Method |
---|---|---|
Binding Site Size | 4–5 bp | Spectrophotometry, NMR |
Helix Extension per Bound Dye | ~1.27 nm | X-ray Crystallography |
DNA Unwinding Angle | 26° | Gel Electrophoresis |
Preferred Binding Sequences | CpG steps | Molecular Dynamics Simulation |
EthD exhibits minimal fluorescence in an aqueous environment (quantum yield Φ<0.01) but undergoes a >30-fold enhancement upon DNA binding, with excitation/emission maxima shifting to 528 nm and 617 nm, respectively [5] [10]. This phenomenon arises from two primary mechanisms:
Table 2: Photophysical Properties of Ethidium Homodimer
State | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | TPA Cross Section (σ₂) |
---|---|---|---|---|
Unbound (H₂O) | 493 | 616 | <0.01 | Not detected |
DNA-Bound | 528 | 624 | 0.41 | 21.7 GM (1,100 nm) |
EthD’s dimeric structure confers a 1,000-fold higher DNA affinity than ethidium monomer (EB), evidenced by equilibrium binding constants:
Table 3: Thermodynamic Parameters of Ethidium Homodimer vs. Monomer
Parameter | Ethidium Homodimer (EthD) | Ethidium Monomer (EB) | Technique |
---|---|---|---|
Association Constant (Kₐ) | 2 × 10⁸ M⁻¹ | 1.5 × 10⁵ M⁻¹ | Fluorescence Titration |
Binding Site Size (bp) | 4–5 | 2–3 | Scatchard Analysis |
ΔG (kJ/mol) | -47.1 | -29.5 | Isothermal Titration Calorimetry |
Salt Sensitivity | High (Kₐ ↓10x at 1 M NaCl) | Moderate | Spectrophotometry |
Preformed DNA-EthD complexes (1 dye:4–5 bp) remain intact during agarose gel electrophoresis, even under 5–10 V/cm electric fields. This stability enables pre-staining protocols that eliminate toxic bath staining and reduce background fluorescence [4] [9]. Dye migration to unlabeled DNA occurs only if the initial complex is undersaturated (<1 EthD:50 bp); saturated complexes resist dissociation even against 50-fold excess competitor DNA [9]. EthD’s high quantum yield (Φ=0.41) and large Stokes shift (Δλ=96 nm) permit picogram-level DNA detection (limit: 25 pg/band) using confocal laser scanners with 488 nm excitation [4]. For multiplexed detection, EthD (λₑₘ=624 nm) and thiazole orange (λₑₘ=530 nm) can simultaneously stain separate DNA populations in one lane, leveraging FRET-independent dual-channel imaging [9].
Table 4: Electrophoretic Performance of DNA-Ethidium Homodimer Complexes
Parameter | Performance | Condition |
---|---|---|
Complex Stability | >95% dye retention after 2 h competition | 50-fold excess unlabeled DNA |
Detection Limit | 25 pg dsDNA in 1-mm gel | 488 nm excitation, confocal imaging |
Linearity of Signal | R² = 0.99 (0.2–1.0 ng DNA; 1–20 kbp) | Gel scanning densitometry |
Multiplex Compatibility | Co-detection with TO (530 nm emission) | Two-color laser excitation |
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